Kaliumsielenit

Übersicht

Beschreibung

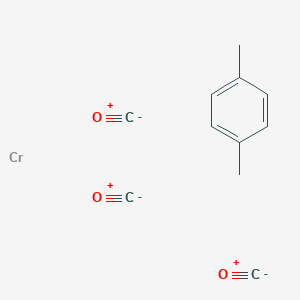

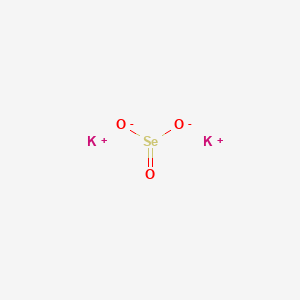

Potassium selenite is a useful research compound. Its molecular formula is K2O3Se and its molecular weight is 205.17 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium selenite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium selenite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium selenite including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biofortifizierung von Selen in der Landwirtschaft

Kaliumsielenit wird in der Biofortifizierung von Nutzpflanzen verwendet, um deren Selengehalt zu erhöhen. Dieser Prozess ist entscheidend für die Verbesserung der Nährstoffqualität von Nahrungspflanzen in Regionen mit Selenmangel im Boden. So hat sich beispielsweise die Anwendung von this compound im Kartoffelanbau als wirksam erwiesen, um den Selengehalt in den Knollen zu erhöhen, was für den menschlichen Verzehr von Vorteil ist .

Steigerung der antioxidativen Enzymaktivität

Forschungsergebnisse zeigen, dass this compound antioxidative Enzyme in Pflanzen aktivieren kann. Diese Aktivierung spielt eine wichtige Rolle beim Schutz von Pflanzen vor oxidativem Stress, wodurch ihr Wachstum und ihre Erträge verbessert werden. So wurde beispielsweise bei Kartoffeln festgestellt, dass geringe Dosen von this compound Enzyme des antioxidativen Systems aktivieren .

Einfluss auf die Pflanzenernährung

This compound beeinflusst die Aufnahme und Verteilung verschiedener Nährstoffe in Pflanzen. Es wurde beobachtet, dass es bei hohen Dosierungen den Gehalt bestimmter Nährstoffe wie Kalzium in den Sprossen erhöht, während es andere wie Schwefel, Kupfer und Zink in den Knollen reduziert .

Auswirkungen auf das Pflanzenwachstum und den Ertrag

Die Anwendung von this compound wurde hinsichtlich ihrer Auswirkungen auf das Pflanzenwachstum und den Ertrag untersucht. Bei Sorghum-Genotypen wurde festgestellt, dass Selendüngung mit this compound die Lipidperoxidation veränderte und das antioxidative Abwehrsystem verbesserte, was möglicherweise zu einem höheren Kornertrag führen könnte .

Modulation physiko-chemischer Eigenschaften

Die Auswirkungen von this compound erstrecken sich auch auf die Veränderung der physiko-chemischen Eigenschaften des Bodens, was wiederum das Pflanzenwachstum beeinflusst. Studien haben gezeigt, dass die Anwendung von Selenit den pH-Wert des Bodens und die Aktivität der Peroxidase in den Knollen beeinflussen kann .

Rolle in der Human- und Tierernährung

Über seine landwirtschaftlichen Anwendungen hinaus ist this compound auch in der Human- und Tierernährung von Bedeutung. Als essenzieller Bestandteil von Selenoproteinen trägt es zu verschiedenen Stoffwechselprozessen bei. Seine Supplementierung im Tierfutter oder durch biofortifizierte Lebensmittel kann dazu beitragen, Selenmangel in Populationen zu überwinden .

Wirkmechanismus

Target of Action

Potassium selenite, a form of selenium, is an essential trace element and antioxidant . It primarily targets the glutathione peroxidase enzyme , which plays a crucial role in preventing cellular damage by free radicals and reactive oxygen species . Selenium is also incorporated into many different selenoproteins, which serve various functions throughout the body .

Mode of Action

Selenium is first metabolized to selenophosphate and selenocysteine . This incorporation is genetically encoded through the RNA sequence UGA . The specialized tRNA is first bound to a serine residue, which is then enzymatically processed to a selenocysteyl-tRNA by selenocysteine synthase using selenophosphate as a selenium donor .

Biochemical Pathways

Selenium affects several biochemical pathways. It is involved in the synthesis of ethylene and jasmonic acid, enhancing the plant’s tolerance to selenite . Selenite exposure also alters primary metabolism, leading to increased amino acids and decreased TCA cycle metabolites . Furthermore, selenite suppresses the ubiquitin-proteasome pathway and induces the pentose phosphate pathway needed to maintain antioxidant metabolism .

Pharmacokinetics

The pharmacokinetics of selenite have been studied in various models. For instance, in a study with selenium-deficient ducklings, selenium plasma concentrations were obtained following oral administration of sodium selenite at different doses . A population pharmacokinetic model was constructed, which described externally administered selenite with a baseline component for endogenous selenium levels .

Result of Action

The primary result of selenium’s action is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . This effect is related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Moreover, selenite-induced oxidative stress necessitates the reconfiguration of metabolic pathways to overcome the consequences of mitochondrial oxidative stress .

Action Environment

The action of potassium selenite can be influenced by environmental factors. For instance, selenium is ubiquitously present in soil in various chemical forms, but there is a great variation between different geographical areas . It is taken up by plants and via feed distributed in the tissues of food-producing animals . In areas with low levels of selenium in the soil, feed is supplemented to prevent development of deficiency syndrome in domestic animals .

Safety and Hazards

Potassium selenite may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or inhaled . It can cause short term effects such as irritation and burning of the eyes, nose, throat, and lungs. Long term effects could include damage to a developing fetus, the reproductive organs, and damage to the liver/kidneys .

Zukünftige Richtungen

There is ongoing research into the role of selenium in various pathologies, including cancer, diabetes, Alzheimer’s disease, mental disorders, cardiovascular disorders, fertility impairments, inflammation, and infections . There is also interest in the potential use of selenium nanoparticles in nanotechnology .

Biochemische Analyse

Biochemical Properties

Potassium selenite participates in numerous biochemical reactions. It has pro-oxidant properties and can be assimilated into selenocysteine, which can replace cysteine to yield malformed selenoproteins . It also reacts with thiols, generating reactive oxygen species (ROS) such as superoxide anion (O2−), hydroxyl radical (OH−), and hydrogen peroxide (H2O2) .

Cellular Effects

Potassium selenite has significant effects on various types of cells and cellular processes. It induces the rapid formation of mitochondrial superoxide, leading to decreased aconitase activity and involvement of the alternative oxidase pathway . It also alters primary metabolism, as observed by the increased amino acids and decreased tricarboxylic acid (TCA) cycle metabolites .

Molecular Mechanism

The molecular mechanism of action of potassium selenite involves its interactions with biomolecules and its effects on gene expression. It is suggested that the sulfur assimilation pathway is the primary reducing pathway involved in selenite reduction . Key genes associated with NAD(P)/FAD-dependent oxidoreductases and thioredoxin were significantly upregulated .

Temporal Effects in Laboratory Settings

The effects of potassium selenite change over time in laboratory settings. High concentrations of selenite have adverse effects on microvasculature perfusion, permeability, and overall integrity within the first few days . Even at low concentrations, a long-term culture effect was observed, resulting in an increase in vascular permeability without any noticeable changes in morphology .

Dosage Effects in Animal Models

The effects of potassium selenite vary with different dosages in animal models. The recommended doses for sodium selenite, a compound similar to potassium selenite, vary between 0.01 and 0.08 mg Se4+/kg body weight for the preparations used in medicated feed in various animals .

Metabolic Pathways

Potassium selenite is involved in several metabolic pathways. It necessitates the reconfiguration of metabolic pathways to overcome the consequences of mitochondrial oxidative stress in root tissue . It also induces the pentose phosphate pathway needed to maintain antioxidant metabolism .

Transport and Distribution

Potassium selenite is transported and distributed within cells and tissues. It is taken up by plants through sulfate transporters and then reduced to selenite . It is also taken in plants by phosphate transporters in the form of anions by a metabolically-dependent active process .

Subcellular Localization

Most of the absorbed selenite or similar compounds is distributed in the cell wall of the treated plants .

Eigenschaften

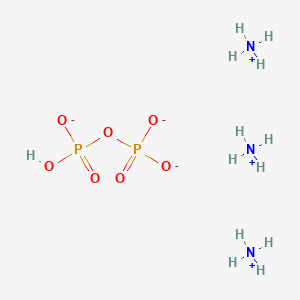

IUPAC Name |

dipotassium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGFNLJMTFPHBS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2SeO3, K2O3Se | |

| Record name | POTASSIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908912 | |

| Record name | Dipotassium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10431-47-7 | |

| Record name | POTASSIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)